![molecular formula C19H15FN6O2 B2847090 N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide CAS No. 1251680-00-8](/img/structure/B2847090.png)
N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C19H15FN6O2 and its molecular weight is 378.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitor of PI3Kα and mTOR
A study by Stec et al. (2011) explored the structure-activity relationships of various inhibitors, including analogs of the N-(3-fluoro-4-methylphenyl)acetamide class, targeting phosphoinositide 3-kinase (PI3Kα) and mammalian target of rapamycin (mTOR). These compounds, including imidazopyridazine analogs, showed in vitro potency and in vivo efficacy in inhibiting PI3Kα and mTOR, which are critical pathways in cancer cell growth and survival (Stec et al., 2011).
Potential Use as Fluorogenic Dyes
In 2020, Zaitseva et al. conducted a study on the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, leading to the synthesis of compounds like 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. These compounds, with an acetamide substituent, exhibited significant bathochromic shifts in absorption and emission maxima, indicating their potential as fluorogenic dyes (Zaitseva et al., 2020).
Probes for Peripheral Benzodiazepine Receptors
Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines, closely related to N-(3-fluoro-4-methylphenyl)acetamide derivatives, as high-affinity ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were used as probes for the study of PBR in vivo using Single Photon Emission Computed Tomography (SPECT), demonstrating their potential in neurological research (Katsifis et al., 2000).
Src Kinase Inhibitory and Anticancer Activities
A study by Fallah-Tafti et al. (2011) focused on the synthesis of N-benzyl substituted acetamide derivatives, including those similar to N-(3-fluoro-4-methylphenyl)acetamide, which showed inhibitory activities against Src kinase. These compounds were also evaluated for their anticancer activities, particularly in human colon carcinoma, breast carcinoma, and leukemia cells, indicating their potential in cancer research and therapy (Fallah-Tafti et al., 2011).
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities. The study highlighted the significant antioxidant properties of these compounds, which could be attributed to the structural similarities with N-(3-fluoro-4-methylphenyl)acetamide derivatives (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-12-2-3-14(8-15(12)20)23-17(27)10-26-9-16(22-11-26)18-24-19(28-25-18)13-4-6-21-7-5-13/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZNSJGEFRBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

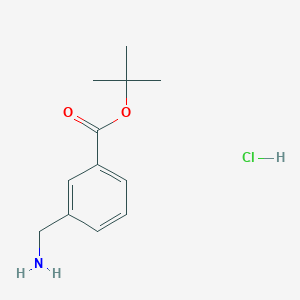


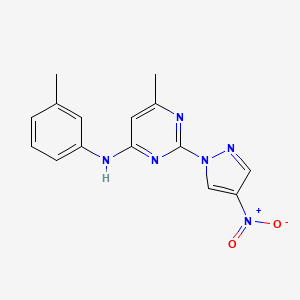
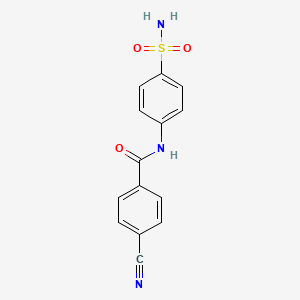
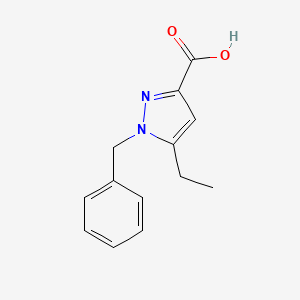

![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)

![(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847022.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)
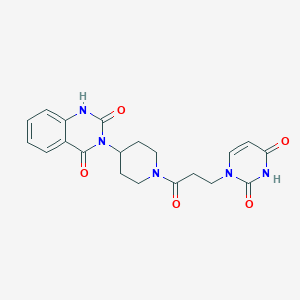
![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)
